Acenaphthenchinon-Dioxim

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

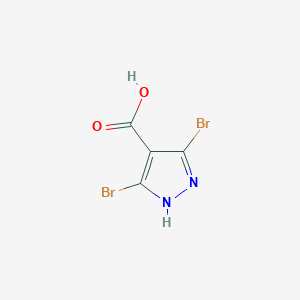

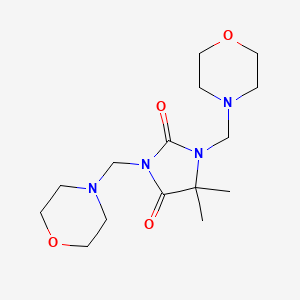

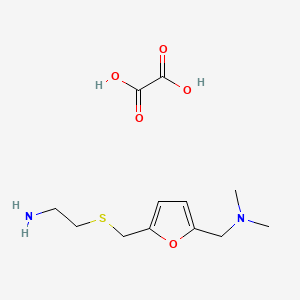

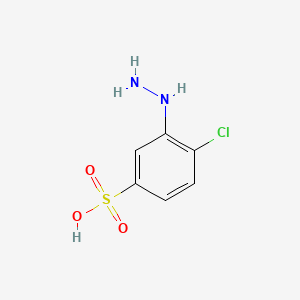

Acenaphthenequinone Dioxime is a chemical compound with the molecular formula C₁₂H₈N₂O₂ and a molecular weight of 212.20 g/mol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Acenaphthenequinone Dioxime has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

Acenaphthenequinone Dioxime, also known as 1,2-Dihydroacenaphthylen-1,2-dion-dioxim or acenaphthenchinondioxim, primarily targets nickel ions in various biological and environmental samples . It forms chelates with nickel, which are then used for the pre-concentration and determination of nickel in alloys, tea, and water samples .

Mode of Action

The compound interacts with its target, nickel ions, by forming chelates. This interaction occurs at pH ranges of 5.0–9.4, 6.1–11.0, and 7.1–11.0, respectively . The metal complex and naphthalene are then dissolved out from the column using dimethylformamide-nitric acid .

Biochemical Pathways

It is known that the compound undergoes a variety of reactions with different nucleophiles, organic and inorganic reagents . These reactions include oxidation and reduction reactions, in addition to many known reactions such as Friedel Crafts, Diels-Alder, bromination, and thiolation .

Pharmacokinetics

The compound is known to provide a rapid and economical route to the pre-concentration of nickel in alloys and biological and natural water samples . The calibration graphs obtained were linear over the concentration range 5–40 µg (for DMG) and 2–30 µg (for ANDO and DMG-ANDO) of nickel in 3 ml of the final solution .

Result of Action

The result of the action of Acenaphthenequinone Dioxime is the formation of chelates with nickel ions, which can then be used for the pre-concentration and determination of nickel in various samples . This has important implications for environmental monitoring and industrial applications.

Action Environment

The action of Acenaphthenequinone Dioxime is influenced by environmental factors such as pH and the presence of other ions. The compound forms chelates with nickel ions at specific pH ranges . Additionally, the presence of other ions in the sample can potentially interfere with the chelation process.

Biochemische Analyse

Biochemical Properties

Acenaphthenequinone Dioxime has been found to interact with various biomolecules. For instance, it has been reported to bind to tubulin, a globular protein that is a major component of the cytoskeleton . The stoichiometry of Acenaphthenequinone Dioxime binding to purified tubulin was nearly 1:1 with a dissociation constant of 11.0 ± 0.8 μM at 25 °C . This interaction results in conformational changes, which can be monitored by quenching of tryptophan fluorescence, tubulin–colchicine, and tubulin–ANS binding .

Cellular Effects

In human lung epithelial cells (A549) and human peripheral blood mononuclear cells (PBMC), Acenaphthenequinone Dioxime has been found to disrupt the microtubule network in a time and concentration-dependent manner . This disruption leads to cell cycle arrest in the G2/M phase and apoptosis . The compound also influences cell function by up-regulating pro-apoptotic proteins like p53 and Bax, and down-regulating anti-apoptotic protein Bcl-2 .

Molecular Mechanism

The molecular mechanism of action of Acenaphthenequinone Dioxime involves its interaction with tubulin, leading to the disruption of the microtubule network . This disruption causes cell cycle arrest and apoptosis . Additionally, Acenaphthenequinone Dioxime induces changes in the expression of various proteins, including the up-regulation of pro-apoptotic proteins and the down-regulation of anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

The effects of Acenaphthenequinone Dioxime have been observed over time in laboratory settings. For instance, treatment with Acenaphthenequinone Dioxime resulted in the disruption of the microtubule network in A549 cells in time and concentration-dependent manners . The IC50 value was approximately 35 μM for 24 hours and 14 μM for 48 hours .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of Acenaphthenequinone Dioxime in animal models

Metabolic Pathways

It is known that Acenaphthenequinone Dioxime interacts with tubulin, suggesting that it may play a role in processes involving the cytoskeleton .

Subcellular Localization

Given its interaction with tubulin, it is likely that the compound localizes to areas of the cell where microtubules are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acenaphthenequinone Dioxime can be synthesized through the reaction of acenaphthenequinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

While specific industrial production methods for Acenaphthenequinone Dioxime are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Acenaphthenequinone Dioxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its parent hydrocarbon.

Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

Oxidation: Formation of acenaphthenequinone derivatives.

Reduction: Formation of acenaphthene derivatives.

Substitution: Formation of substituted acenaphthenequinone derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acenaphthenequinone: A closely related compound with similar chemical properties.

Naphthalene derivatives: Compounds with similar aromatic structures.

Uniqueness

Acenaphthenequinone Dioxime is unique due to its dioxime functional group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Eigenschaften

CAS-Nummer |

1932-08-7 |

|---|---|

Molekularformel |

C12H8N2O2 |

Molekulargewicht |

212.20 g/mol |

IUPAC-Name |

(NE)-N-[(2Z)-2-hydroxyiminoacenaphthylen-1-ylidene]hydroxylamine |

InChI |

InChI=1S/C12H8N2O2/c15-13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14-16/h1-6,15-16H/b13-11-,14-12+ |

InChI-Schlüssel |

ZBHVKJFVTXXTEQ-HEEUSZRZSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=NO)C(=NO)C3=CC=C2 |

Isomerische SMILES |

C1=CC2=C3C(=C1)/C(=N\O)/C(=N\O)/C3=CC=C2 |

Kanonische SMILES |

C1=CC2=C3C(=C1)C(=NO)C(=NO)C3=CC=C2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)

![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)